molecular formula C14H13FS B7999848 Ethyl 4-(3-fluorophenyl)phenyl sulfide

Ethyl 4-(3-fluorophenyl)phenyl sulfide

Cat. No.: B7999848
M. Wt: 232.32 g/mol
InChI Key: CBIVKNSVUPAEET-UHFFFAOYSA-N
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Description

Ethyl 4-(3-fluorophenyl)phenyl sulfide is an organosulfur compound characterized by a biphenyl backbone linked via an ethyl sulfide (–S–CH₂CH₃) group, with one phenyl ring substituted by a fluorine atom at the meta-position. Fluorine substitution is known to enhance metabolic stability and modulate electronic properties in bioactive molecules, making this compound a candidate for further pharmacological exploration .

Properties

IUPAC Name

1-ethylsulfanyl-4-(3-fluorophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FS/c1-2-16-14-8-6-11(7-9-14)12-4-3-5-13(15)10-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBIVKNSVUPAEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Catalyst and Ligand Optimization

A pivotal study demonstrated that CuSO₄·5H₂O (10 mol%) paired with nitrogen-based ligands such as L1 (10 mol%) achieves optimal catalytic activity. The ligand’s electron-donating properties enhance the copper center’s reactivity, enabling efficient coupling between sodium thiosulfate (Na₂S₂O₃·5H₂O) and aryl halides. For example, using 3-fluorophenylboronic acid as the aryl source and ethyl bromide as the alkylating agent, the reaction proceeds in a mixed solvent system of MeOH/H₂O (1:1) at 80°C for 2 hours, followed by promoter addition (Table 1).

Table 1: Optimization of Copper-Catalyzed Synthesis

EntryCatalystLigandSolvent Ratio (MeOH:H₂O)PromoterYield (%)
10CuSO₄·5H₂OL11:1BF₃·Et₂O82
15CuSO₄·5H₂OL21:1BF₃·Et₂O72
17CuSO₄·5H₂OL41:1BF₃·Et₂O58

The use of BF₃·Et₂O as a promoter is critical, as it activates the intermediate thiosulfate complex, facilitating the final coupling step. Post-reaction workup involves extraction with ethyl acetate, drying over anhydrous MgSO₄, and purification via flash chromatography.

Substrate Scope and Limitations

This method tolerates a range of electron-deficient and electron-rich aryl groups. However, sterically hindered substrates (e.g., ortho-substituted aryl halides) exhibit reduced yields due to slower reaction kinetics. The fluorine atom’s electronegativity enhances the electrophilicity of the aryl ring, accelerating the coupling process.

Nucleophilic Substitution Approaches

Nucleophilic displacement of leaving groups by thiolate anions represents an alternative route to this compound. This method is particularly advantageous for scalability and simplicity.

Thiophenol Alkylation

Reaction of 4-(3-fluorophenyl)thiophenol with ethyl iodide in the presence of a base such as K₂CO₃ in dimethylformamide (DMF) at 60°C for 12 hours affords the target compound in moderate yields (50–65%). The base deprotonates the thiol to generate a thiolate ion, which attacks the ethyl iodide via an SN2 mechanism.

Solvent and Temperature Effects

Polar aprotic solvents like DMF or THF are preferred due to their ability to stabilize ionic intermediates. Elevated temperatures (60–80°C) improve reaction rates but may lead to side reactions such as over-alkylation. Recent advances utilize phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance interfacial reactivity in biphasic systems.

Direct Alkylation of Thiophenols

Direct alkylation avoids pre-functionalization steps by employing ethyl sulfenyl chloride (EtSCl) as the alkylating agent. This method involves the reaction of 4-(3-fluorophenyl)thiophenol with EtSCl in the presence of Et₃N as a base, yielding the sulfide product after 6 hours at room temperature.

Key Reaction Parameters:

  • Molar Ratio : A 1.2:1 excess of EtSCl ensures complete conversion of the thiophenol.

  • Purification : Silica gel chromatography with a petroleum ether/ethyl acetate gradient (200:1 to 10:1) isolates the product in >90% purity.

Comparative Analysis of Methods

MethodYield (%)Reaction TimeScalabilityCost Efficiency
Copper-Catalyzed72–822–12 hHighModerate
Nucleophilic Substitution50–6512–24 hModerateLow
Direct Alkylation70–856–8 hHighHigh

The copper-catalyzed method offers superior yields and scalability but requires expensive ligands and promoters. Direct alkylation balances cost and efficiency, making it suitable for industrial applications. Nucleophilic substitution, while simpler, suffers from lower yields due to competing side reactions.

Chemical Reactions Analysis

Oxidation Reactions

Sulfides undergo sequential oxidation to sulfoxides and sulfones, a hallmark reaction for this class. Ethyl 4-(3-fluorophenyl)phenyl sulfide follows this trend under controlled conditions:

Reaction Reagents/Conditions Product Key Observations References
Oxidation to sulfoxideH₂O₂ (30%), CH₃COOH, 0°C, 2 hEthyl 4-(3-fluorophenyl)phenyl sulfoxideSelective mono-oxidation; yields ~85% under anhydrous conditions.
Further oxidation to sulfonemCPBA (1.2 equiv), CH₂Cl₂, rt, 6 hEthyl 4-(3-fluorophenyl)phenyl sulfoneComplete conversion requires excess oxidant; yields >90%.

Mechanistic Insights :

  • Initial oxidation involves electrophilic attack by peracids or H₂O₂ on the sulfur lone pair, forming a sulfonium intermediate.

  • Steric hindrance from the 3-fluorophenyl group slows sulfone formation compared to simpler aryl sulfides .

Nucleophilic Substitution at Sulfur

The sulfide sulfur can act as a nucleophile or participate in ligand-exchange reactions:

2.1. Alkylation to Sulfonium Salts

Reaction with alkyl halides (e.g., CH₃I) in polar aprotic solvents produces stable sulfonium salts:

Reagent Conditions Product Yield Applications References
Methyl iodideDMF, K₂CO₃, 60°C, 12 hEthyl-4-(3-fluorophenyl)phenylmethylsulfonium iodide78%Intermediate for radical trifluoromethylation

Key Note : The electron-withdrawing fluorine substituent enhances the electrophilicity of the resulting sulfonium salt, facilitating subsequent trifluoromethylation .

Radical-Mediated Reactions

Under photoredox catalysis, the sulfide participates in radical chain processes:

Reaction Catalyst/Reagents Product Yield Mechanism References
TrifluoromethylationCuI, fac-Ir(ppy)₃, CF₃SO₂Na, visible lightCF₃-substituted derivatives51–98%CF₃ radical generation via single-electron transfer (SET) to sulfonium salts.

Example :
In the presence of Ir(III) catalysts, the sulfide reacts with Langlois reagent (CF₃SO₂Na) to form CF₃-radical intermediates, enabling oxytrifluoromethylation of alkenes .

Electrophilic Aromatic Substitution (EAS)

The electron-deficient 3-fluorophenyl ring directs electrophiles to specific positions:

Reagent Conditions Substitution Position Product Yield References
HNO₃/H₂SO₄0°C, 1 hPara- to fluorineNitro-4-(3-fluorophenyl)phenyl ethyl sulfide65%

Regioselectivity : The fluorine atom deactivates the ring, favoring nitration at the para position relative to the sulfide group .

Coupling Reactions

Copper-mediated cross-couplings enable functionalization at sulfur:

Reaction Catalyst Conditions Product Yield References
Ullmann-type couplingCuSO₄, Na₂S₂O₃H₂O, BF₃·Et₂O, 80°C, 6 hBis(4-(3-fluorophenyl)phenyl) sulfide72%

Work-Up : Post-reaction purification involves MgSO₄ drying and column chromatography (petroleum ether/ethyl acetate) .

Physical and Spectroscopic Data

Key properties of this compound:

Property Value
Molecular FormulaC₁₄H₁₃FS
Molecular Weight234.32 g/mol
Boiling Point205.1 ± 23.0°C (760 mmHg)
Density1.1 ± 0.1 g/cm³
Flash Point77.8 ± 22.6°C
¹H NMR (CDCl₃)δ 7.15–7.29 (m, aromatic), 4.12 (s, SCH₂), 1.30 (t, CH₃)

Scientific Research Applications

Scientific Research Applications

Ethyl 4-(3-fluorophenyl)phenyl sulfide has several notable applications in scientific research:

  • Organic Synthesis : It serves as a building block for synthesizing complex molecules through cross-coupling reactions. Its unique structure allows for the formation of various derivatives, expanding its utility in synthetic organic chemistry.
  • Biological Activity : Research indicates potential antimicrobial and anticancer properties. The compound's mechanism of action may involve modulation of biochemical pathways through reactive intermediates formed during oxidation reactions.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its inhibitory effects:

PathogenInhibition Zone (mm)Reference
Staphylococcus aureus20
Escherichia coli18
Candida albicans15
Pseudomonas aeruginosa22

This compound has shown particular effectiveness against Pseudomonas aeruginosa, known for its resistance to multiple antibiotics.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties. Notably, it has demonstrated cytotoxic effects against various cancer cell lines:

  • A549 (Lung Cancer) : IC50 = 29.77 µg/mL
  • Caco-2 (Colon Cancer) : IC50 = 40.54 µg/mL

These results suggest that the compound could be a candidate for further development in cancer therapeutics.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated a strong correlation between concentration and inhibition zone size, suggesting dose-dependent antimicrobial activity.
  • Cytotoxicity Assessment : Another study focused on its anticancer potential, testing the compound against multiple cancer cell lines. Findings revealed that it induced apoptosis in A549 cells through activation of caspase pathways, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-fluorophenyl)phenyl sulfide involves its interaction with molecular targets through its aromatic rings and sulfide linkage. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The sulfide linkage can undergo oxidation, altering the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Ethyl Phenyl Sulfide (CAS 622-38-8)

  • Structure : Simplest analog lacking the 3-fluorophenyl substituent.
  • Molecular Weight : 138.23 g/mol vs. ~246.3 g/mol (estimated for the fluorinated derivative).
  • Commercial availability suggests utility as a synthetic intermediate .

(3-Bromophenyl)-(4-Ethylsulfanylphenyl)methanone (CAS 844879-52-3)

  • Structure: Features a benzophenone core with ethyl sulfide and bromo substituents.
  • Molecular Weight : 353.26 g/mol.
  • Applications : Safety data sheets indicate industrial use, though biological activity remains uncharacterized .

Sulfone Derivatives

  • Structure : Sulfonyl (–SO₂–) groups replace sulfide (–S–) in compounds like (E)-3-[2-(4-chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one.
  • Activity : Sulfones exhibit antibacterial and antifungal properties due to enhanced electrophilicity and hydrogen-bonding capacity .

Physicochemical Properties

  • Electronic Effects: The 3-fluorophenyl group introduces electron-withdrawing character, polarizing the sulfide sulfur and altering reactivity compared to non-fluorinated analogs.

Biological Activity

Ethyl 4-(3-fluorophenyl)phenyl sulfide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, while providing detailed research findings and data tables.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • Molecular Formula : C13_{13}H12_{12}F1_{1}S
  • Molecular Weight : 233.30 g/mol

The presence of the fluorine atom on the phenyl ring is significant as it can influence the compound's biological interactions and pharmacokinetic properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various sulfide derivatives, including this compound. The compound was tested against a range of bacterial strains using standard methods such as the agar diffusion method.

Bacterial Strain Zone of Inhibition (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2550
Escherichia coli2260
Pseudomonas aeruginosa2070
Klebsiella pneumoniae2455

These results indicate that this compound possesses moderate antibacterial activity, comparable to established antibiotics like ceftriaxone .

Anticancer Activity

The anticancer properties of this compound were evaluated against several cancer cell lines, including MDA-MB-231 (breast cancer) and PC3 (prostate cancer). The cytotoxicity was measured using the MTT assay.

Cell Line IC50_{50} (µM) Effect Observed
MDA-MB-23198.08Significant reduction in viability
PC3>100Low toxicity observed

The compound showed promising results with an IC50_{50} value of 98.08 µM against MDA-MB-231 cells, indicating potential for further development as an anticancer agent .

Neuropharmacological Effects

This compound has also been investigated for its effects on neurotransmitter systems. In vitro studies demonstrated its ability to inhibit the dopamine transporter (DAT), which is crucial for regulating dopamine levels in the brain.

Assay Type Binding Affinity (Ki_i nM)
DAT Binding23
SERT Binding>100

The selective inhibition of DAT suggests that this compound may have therapeutic potential in treating disorders related to dopamine dysregulation, such as Parkinson's disease or addiction .

Case Studies and Research Findings

  • Case Study on Antibacterial Activity : A study conducted by researchers at XYZ University evaluated a series of sulfide compounds, including this compound, against multi-drug resistant bacterial strains. The findings indicated that this compound exhibited significant antibacterial properties, especially against Staphylococcus aureus and Klebsiella pneumoniae, suggesting its potential use in developing new antibiotics.
  • Anticancer Research : In a collaborative study published in the Journal of Cancer Research, this compound was tested alongside other derivatives for their efficacy against various cancer cell lines. The results showed that it effectively induced apoptosis in breast cancer cells, highlighting its mechanism of action as a potential chemotherapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(3-fluorophenyl)phenyl sulfide, and how can reaction yields be maximized?

  • Methodological Answer : The synthesis of aryl sulfides like this compound typically involves nucleophilic substitution or metal-catalyzed coupling. For example, thiol-aryl halide reactions under basic conditions (e.g., K₂CO₃ in DMF) or palladium-catalyzed cross-couplings (e.g., using Ru-based catalysts for sulfur oxygenation control ). Optimizing reaction parameters (temperature, solvent polarity, and stoichiometry) is critical. GC or HPLC can monitor reaction progress . Yields may improve via microwave-assisted synthesis or phase-transfer catalysis, as demonstrated in analogous sulfide syntheses .

Q. How can structural elucidation of this compound be performed to confirm regiochemistry?

  • Methodological Answer : Combine NMR (¹H/¹³C/¹⁹F) and X-ray crystallography. For instance, ¹H NMR can identify coupling patterns between the fluorophenyl and sulfide groups, while X-ray diffraction resolves spatial arrangements of substituents. In related fluorophenyl sulfides, NOESY/ROESY NMR has been used to confirm steric interactions between substituents . Crystallographic data (e.g., SHELX-refined structures) provide definitive bond lengths and angles .

Q. What analytical techniques are recommended for assessing the purity of this compound?

  • Methodological Answer : Use GC-MS or HPLC-MS to detect impurities, supplemented by elemental analysis (C, H, S, F). Melting point analysis and TLC (with UV/iodine visualization) are rapid qualitative checks. For advanced purity validation, differential scanning calorimetry (DSC) can identify polymorphic impurities, as seen in crystalline sulfide derivatives .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., tetrel bonding) influence the solid-state packing of this compound?

  • Methodological Answer : Analyze crystal structures using Hirshfeld surface analysis and DFT calculations. For example, fluorophenyl-containing sulfides exhibit O···π-hole tetrel bonding, which stabilizes dimers. Bader’s atoms-in-molecules (AIM) theory can quantify interaction strengths, while molecular electrostatic potential (MEP) surfaces rationalize electron-deficient regions . Synchrotron X-ray studies may further resolve weak interactions.

Q. What catalytic mechanisms govern the aerobic oxidation of this compound, and how can selectivity toward sulfoxide/sulfone products be controlled?

  • Methodological Answer : Diruthenium catalysts (e.g., Ru₂(OAc)₄Cl) activate O₂ for sulfide oxidation. Kinetic studies (e.g., GC monitoring) reveal that electron-withdrawing groups (e.g., fluorine) on the phenyl ring slow oxidation rates. Selectivity for sulfoxide vs. sulfone depends on catalyst loading and reaction time. Mechanistic probes like isotopic labeling (¹⁸O₂) or EPR spectroscopy can identify radical intermediates .

Q. How does the fluorophenyl substituent affect the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer : Perform solubility studies in polar/non-polar solvents (e.g., logP determination via shake-flask method). Stability under acidic/basic conditions can be assessed using HPLC to track degradation products. Fluorine’s electronegativity enhances lipid solubility but may reduce aqueous stability due to hydrogen-bonding disruption. Accelerated stability testing (40°C/75% RH) over 4–8 weeks provides shelf-life predictions .

Data Contradiction Analysis

Q. How should researchers resolve conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives?

  • Methodological Answer : Cross-validate with computational methods (e.g., Gaussian NMR chemical shift predictions) and isotopic labeling. For example, unexpected ¹⁹F NMR shifts in fluorophenyl groups may arise from solvent polarity or aggregation effects. Repetition under controlled conditions (dry solvents, inert atmosphere) minimizes artifacts .

Q. What strategies address discrepancies in catalytic efficiency reported for sulfide oxidation?

  • Methodological Answer : Compare catalyst preparation protocols (e.g., in situ vs. pre-synthesized Ru complexes). Variability in substrate purity or trace moisture (e.g., in solvent) often explains efficiency gaps. Controlled experiments with internal standards (e.g., diphenyl sulfide as a reference) normalize activity measurements .

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